Pitavastatin
Overview
Description
Pitavastatin calcium is a member of the statin class of medications, primarily used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This compound calcium was patented in 1987 and approved for medical use in 2003 .
Mechanism of Action
Target of Action
Pitavastatin, also known as Itavastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction of LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease .
Pharmacokinetics
This compound is mainly metabolized through glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 in the liver . Only a very small percentage of metabolism is via the cytochrome P450 system . This compound’s peak plasma concentrations are achieved about 1 hour after oral administration .
Result of Action
The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of this compound . This polymorphism affects the organic anion transporting polypeptide 1B1 (OATP1B1), which is involved in the hepatic uptake of this compound . Therefore, individuals with various SLCO1B1 diplotypes may require personalized dosing strategies .
Biochemical Analysis
Biochemical Properties
Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .
Subcellular Localization
It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .
Preparation Methods
The preparation of pitavastatin calcium involves several steps:
Hydrolysis of PI-9: This step involves hydrolyzing PI-9 to obtain (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.
Reaction with Vinyl Acetate: The hydrolyzed product is then reacted with vinyl acetate in a reaction medium under the effect of lipase to separate and obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-diacetoxyl-6-heptenoic acid.
Further Hydrolysis: This product is further hydrolyzed to obtain (3R, 5S, E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxyl-6-heptenoic acid.
Formation of Calcium Salt: Finally, the product is reacted with calcium chloride to obtain this compound calcium.
Chemical Reactions Analysis
Pitavastatin calcium undergoes various chemical reactions:
Oxidation and Reduction: These reactions are crucial in the metabolic pathways of this compound calcium.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Sodium hydroxide is commonly used for hydrolysis, while calcium chloride is used to form the calcium salt.
Major Products: The major product formed is this compound calcium, which is used in pharmaceutical formulations.
Scientific Research Applications
Pitavastatin calcium has several scientific research applications:
Medicine: It is used to treat dyslipidemia and prevent cardiovascular diseases by lowering lipid levels.
Chemistry: The compound is used in various chemical reactions and studies related to lipid metabolism and transport.
Industry: This compound calcium is produced on an industrial scale for pharmaceutical use.
Comparison with Similar Compounds
Pitavastatin calcium is compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin . Unlike other statins, this compound calcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol and is not associated with glucose metabolism impairment . Additionally, this compound calcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .
Similar Compounds
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
This compound calcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for patients with dyslipidemia and cardiovascular diseases .
Properties
CAS No. |
147511-69-1 |
---|---|
Molecular Formula |
C50H46CaF2N2O8 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-FFNUKLMVSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Appearance |
white to pale-yellow powder |
147511-69-1 | |
Pictograms |
Health Hazard |
solubility |
Very slightly soluble |
Synonyms |
(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |
vapor_pressure |
2.32X10-17 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.